molecular formula C9H3ClF3IN2 B066086 4-Chloro-6-iodo-2-(trifluoromethyl)quinazoline CAS No. 179598-70-0

4-Chloro-6-iodo-2-(trifluoromethyl)quinazoline

Cat. No.: B066086
CAS No.: 179598-70-0
M. Wt: 358.48 g/mol
InChI Key: FPZIZZJDDSBKBN-UHFFFAOYSA-N
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Description

4-Chloro-6-iodo-2-(trifluoromethyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by the presence of chlorine, iodine, and trifluoromethyl groups attached to the quinazoline core. Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-iodo-2-(trifluoromethyl)quinazoline typically involves multi-step reactions starting from readily available precursors One common method involves the halogenation of quinazoline derivativesThe trifluoromethyl group is often introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the halogenation and trifluoromethylation processes. The scalability of these methods is crucial for producing the compound in large quantities for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-iodo-2-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various aryl or alkyl-substituted quinazoline derivatives, which may exhibit different biological activities .

Scientific Research Applications

4-Chloro-6-iodo-2-(trifluoromethyl)quinazoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-6-iodo-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular signaling pathways. The compound’s halogen and trifluoromethyl groups contribute to its binding affinity and specificity, influencing its biological activity. For instance, it may inhibit the activity of certain kinases or disrupt protein-protein interactions, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-iodo-2-(trifluoromethyl)quinazoline is unique due to the presence of all three substituents (chlorine, iodine, and trifluoromethyl) on the quinazoline core. This combination of functional groups enhances its chemical versatility and potential for diverse biological activities. The trifluoromethyl group, in particular, is known to improve metabolic stability and bioavailability, making this compound a valuable scaffold in drug discovery .

Properties

IUPAC Name

4-chloro-6-iodo-2-(trifluoromethyl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3ClF3IN2/c10-7-5-3-4(14)1-2-6(5)15-8(16-7)9(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZIZZJDDSBKBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C(=NC(=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3ClF3IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40597828
Record name 4-Chloro-6-iodo-2-(trifluoromethyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179598-70-0
Record name 4-Chloro-6-iodo-2-(trifluoromethyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-iodo-2-trifluoromethyl-3H-quinazolin-4-one (3.1 g, 9.1 mmole) was mixed with 20 mL of POCl3, heated to reflux for 3 h, removed most of unreacted POCl3 under vacuo. The residue was extracted with 15 mL of NaHCO3 (sat) and 200 mL of ether, ether layer was dried with MgSO4 and concentrated to give the light yellow solid 3.05 g, mp 145°-146° C., MS (CI): m/z 359 (MH)+.
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One

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